1,1-Difluoro-2,3-dihydro-1H-inden-5-amine 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742293
InChI: InChI=1S/C9H9F2N/c10-9(11)4-3-6-5-7(12)1-2-8(6)9/h1-2,5H,3-4,12H2
SMILES:
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine

CAS No.:

Cat. No.: VC15742293

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine -

Specification

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
IUPAC Name 1,1-difluoro-2,3-dihydroinden-5-amine
Standard InChI InChI=1S/C9H9F2N/c10-9(11)4-3-6-5-7(12)1-2-8(6)9/h1-2,5H,3-4,12H2
Standard InChI Key ROUOKQCEZGQIIF-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C1C=C(C=C2)N)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a bicyclic system where a five-membered dihydroindene ring is fused to a benzene-like aromatic ring. Fluorine atoms occupy the 1-position of the saturated ring, while the amine group is located at the 5-position of the aromatic moiety . Key structural identifiers include:

PropertyValueSource
IUPAC Name1,1-difluoro-2,3-dihydroinden-5-amine
Canonical SMILESC1CC(C2=C1C=C(C=C2)N)(F)F
InChI KeyROUOKQCEZGQIIF-UHFFFAOYSA-N
XLogP32.1

The fluorine atoms induce electronegativity effects that influence electron distribution, potentially enhancing metabolic stability and binding affinity in biological systems .

Stereochemical Considerations

While most commercial sources provide the racemic mixture, enantiomerically pure forms such as (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine (CAS 916214-29-4) have been synthesized for targeted pharmacological studies . Chirality at the 1-position may critically affect interactions with asymmetric binding pockets in enzymes .

Synthesis and Optimization

Reaction Optimization

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve fluorination efficiency by stabilizing transition states.

  • Catalysts: Palladium-based catalysts enhance amination selectivity, reducing byproducts.

  • Temperature: Reactions typically proceed at 80–120°C, balancing kinetics and thermal decomposition risks .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H}-NMR reveals coupling patterns between fluorine and adjacent protons (e.g., 3JH-F=1822Hz^3J_{\text{H-F}} = 18–22 \, \text{Hz}) .

  • Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ peak at m/z 170.08, consistent with the molecular formula .

Industrial and Regulatory Status

Regulatory Compliance

  • GHS Classification: Warning (H302, H315, H319, H335) .

  • Storage: 2–8°C under inert atmosphere to prevent amine oxidation .

Future Directions

  • Enantiomer-Specific Studies: Comparative efficacy of (R)- and (S)-enantiomers against kinase mutants .

  • Prodrug Development: Masking the amine group to improve oral bioavailability .

  • Polymer Chemistry: Exploiting fluorine’s electron-withdrawing effects for conductive materials.

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